molecular formula C11H12O4 B15198870 (E)-3-(Furan-2-yl)allyl 3-oxobutanoate

(E)-3-(Furan-2-yl)allyl 3-oxobutanoate

Katalognummer: B15198870
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: WGSKEAUHLFFVIZ-HWKANZROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(Furan-2-yl)allyl 3-oxobutanoate is an organic compound featuring a furan ring and an allyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(Furan-2-yl)allyl 3-oxobutanoate typically involves the reaction of furan-2-carbaldehyde with an appropriate allyl ester under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is then subjected to reflux conditions to yield the desired product.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or copper complexes can enhance the efficiency of the reaction, making it more suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-3-(Furan-2-yl)allyl 3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Singlet oxygen, hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Enedione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-3-(Furan-2-yl)allyl 3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of polymers and resins due to its reactive furan ring, which can undergo polymerization reactions.

Wirkmechanismus

The mechanism of action of (E)-3-(Furan-2-yl)allyl 3-oxobutanoate involves its interaction with specific molecular targets. The furan ring can participate in electrophilic aromatic substitution reactions, while the allyl ester group can undergo nucleophilic attack. These interactions lead to the formation of reactive intermediates that can modulate biological pathways, such as inhibiting bacterial cell wall synthesis or interfering with cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (E)-3-(Furan-2-yl)allyl 3-oxobutanoate is unique due to its combination of a furan ring and an allyl ester group, which provides a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic organic chemistry and medicinal research.

Eigenschaften

Molekularformel

C11H12O4

Molekulargewicht

208.21 g/mol

IUPAC-Name

[(E)-3-(furan-2-yl)prop-2-enyl] 3-oxobutanoate

InChI

InChI=1S/C11H12O4/c1-9(12)8-11(13)15-7-3-5-10-4-2-6-14-10/h2-6H,7-8H2,1H3/b5-3+

InChI-Schlüssel

WGSKEAUHLFFVIZ-HWKANZROSA-N

Isomerische SMILES

CC(=O)CC(=O)OC/C=C/C1=CC=CO1

Kanonische SMILES

CC(=O)CC(=O)OCC=CC1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.